Orthogonal Reactivity from Dual Leaving Groups
4-Chlorothiazole-5-carbonyl chloride incorporates two leaving groups—4‑Cl and 5‑COCl—that reside at electronically distinct ring positions. The 5‑COCl group reacts readily with nucleophiles (e.g., amines, alcohols) under mild conditions, while the 4‑Cl group remains intact and can be activated subsequently via SNAr when appropriate catalysts or harsher conditions are applied [1]. In contrast, 1,3‑thiazole‑5‑carbonyl chloride (CAS 41125‑73‑9) possesses only the 5‑COCl group and offers no second site for late‑stage diversification; 2‑chloro‑1,3‑thiazole‑5‑carbonyl chloride (CAS 148637‑74‑5) bears both features but with the ring‑chlorine at C2, which exhibits different electronic properties due to the adjacent nitrogen atom, altering activation conditions and reactivity .
| Evidence Dimension | Number and position of electrophilic leaving groups |
|---|---|
| Target Compound Data | Two leaving groups: Cl at C4 and COCl at C5, positioned for orthogonal reactivity. |
| Comparator Or Baseline | 1,3‑Thiazole‑5‑carbonyl chloride (1 leaving group, COCl at C5); 2‑chloro‑1,3‑thiazole‑5‑carbonyl chloride (2 leaving groups but Cl at C2, COCl at C5). |
| Quantified Difference | No kinetic data available for direct comparison; structural difference quantified as number of leaving groups and substitution pattern. |
| Conditions | Structural comparison based on molecular formula and SMILES, supported by literature precedent for orthogonal reactivity of 4‑chlorothiazole‑5‑carbaldehydes with mercaptoacetates . |
Why This Matters
The unique 4‑Cl/5‑COCl arrangement enables one‑pot or sequential derivatization strategies that avoid protection/deprotection steps, directly impacting synthetic route efficiency and procurement decisions for complex thiazole‑based libraries.
- [1] Iddon, B. et al. Azoles. Part 10. Tetrahedron 1992, 48, 7689–7702 (demonstrates orthogonal reactivity of 4‑chlorothiazole‑5‑carbaldehydes). View Source
